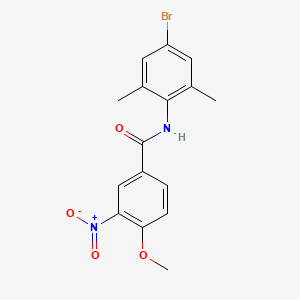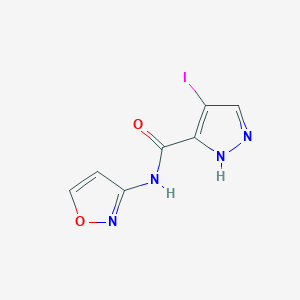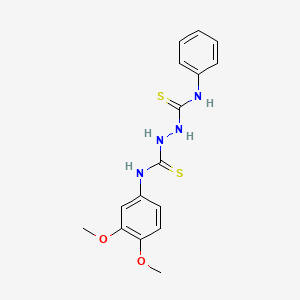
N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide, also known as BDMC, is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is still under investigation. However, it has been suggested that N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide exerts its biological effects by modulating various cellular signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to improve cognitive function by reducing neuronal damage and improving synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to exhibit low toxicity in various cell lines and animal models. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is its limited availability, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide. One of the potential applications of N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide may have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes, due to its ability to activate the AMPK pathway. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide may have potential applications in the development of novel anti-cancer drugs, either alone or in combination with other chemotherapeutic agents.
Conclusion
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits unique biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to the use of N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide in lab experiments, its potential therapeutic applications make it an exciting area of research for future studies.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-9-6-12(17)7-10(2)15(9)18-16(20)11-4-5-14(23-3)13(8-11)19(21)22/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFNTHDJVXCPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(allylamino)carbonyl]-2-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4832231.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4832238.png)
![methyl 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4832246.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4832251.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4832260.png)

![2-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4832272.png)
![8-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4832277.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4832286.png)
![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4832311.png)
![4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine](/img/structure/B4832314.png)
